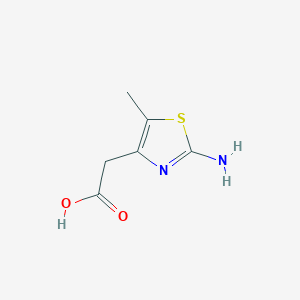
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.
Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of the pyridazine derivative with formaldehyde and ammonia under acidic conditions.
N-Methylation: The N-methylation of the aminomethyl group is carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
化学反応の分析
Types of Reactions
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of 5-(aminomethyl)-N-methylpyridazin-3-amine.
Reduction: Corresponding primary or secondary amines.
Substitution: Substituted pyridazine derivatives with various functional groups.
科学的研究の応用
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the aminomethyl and N-methyl groups allows for specific binding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 5-(aminomethyl)pyridazin-3-amine
- N-methylpyridazin-3-amine
- 5-(aminomethyl)-N-ethylpyridazin-3-amine
Uniqueness
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is unique due to the presence of both the aminomethyl and N-methyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
分子式 |
C6H12Cl2N4 |
|---|---|
分子量 |
211.09 g/mol |
IUPAC名 |
5-(aminomethyl)-N-methylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-8-6-2-5(3-7)4-9-10-6;;/h2,4H,3,7H2,1H3,(H,8,10);2*1H |
InChIキー |
UHTSXUMDEVLGNM-UHFFFAOYSA-N |
正規SMILES |
CNC1=NN=CC(=C1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



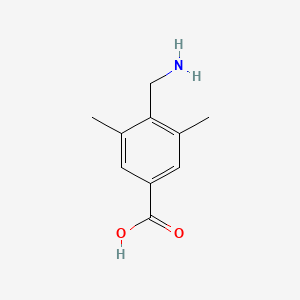
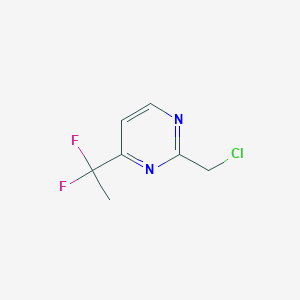


![Methyl4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylatehydrochloride](/img/structure/B13518955.png)
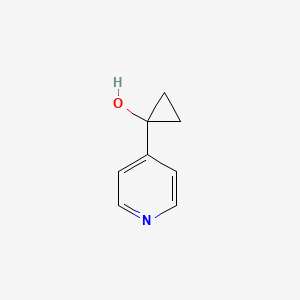
![tert-butyl N-[(3-hydroxypiperidin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13518978.png)
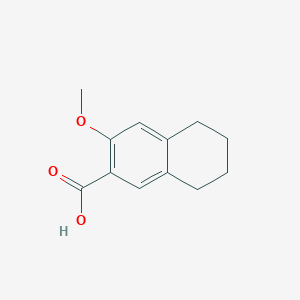
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)

![1-[1-(4-Chloro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518990.png)
